molecular formula C7H10N2O3S B14583661 Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate CAS No. 61076-72-0

Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate

Katalognummer: B14583661
CAS-Nummer: 61076-72-0
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: HFRHPKHBHWOTBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an acetyl group and a thiol group. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

61076-72-0

Molekularformel

C7H10N2O3S

Molekulargewicht

202.23 g/mol

IUPAC-Name

methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate

InChI

InChI=1S/C7H10N2O3S/c1-5(10)8-3-4-9(6(8)13)7(11)12-2/h3-4H2,1-2H3

InChI-Schlüssel

HFRHPKHBHWOTBI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCN(C1=S)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.